molecular formula C15H24N2O B5794367 1,1-Diisobutyl-3-phenylurea CAS No. 75670-24-5

1,1-Diisobutyl-3-phenylurea

Cat. No.: B5794367
CAS No.: 75670-24-5
M. Wt: 248.36 g/mol
InChI Key: WFEWIENMTHORKY-UHFFFAOYSA-N
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Description

1,1-Diisobutyl-3-phenylurea is a synthetic urea derivative of interest in chemical and pharmaceutical research. As a member of the urea compound class, it serves as a valuable intermediate in organic synthesis and materials science. Urea derivatives are frequently explored for their molecular recognition properties, forming intricate structures through hydrogen bonding, as demonstrated in related compounds like 1,1'-(propane-1,3-diyl)bis(3-phenylurea) . The compound's structure, featuring phenyl and diisobutyl groups, makes it a candidate for studying supramolecular chemistry and developing novel materials. While the specific biological profile of this compound is not fully characterized, structurally similar 1,3-diphenylurea has been identified as an inhibitor of the human bifunctional epoxide hydrolase 2, suggesting that urea derivatives are a significant class for investigating enzyme function and interaction . In industrial research contexts, phenylurea derivatives can form as side products, for instance, during attempts to recover isocyanates, highlighting their relevance in polymer chemistry and recycling studies . The thermodynamic data for related compounds, such as the enthalpy of reaction for the formation of N,N-dibutyl-N'-phenylurea from phenyl isocyanate and dibutylamine, is well-documented, providing a foundation for understanding the behavior of these molecules in chemical reactions . This compound is supplied for research purposes as part of collections of unique chemical building blocks. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-bis(2-methylpropyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12(2)10-17(11-13(3)4)15(18)16-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEWIENMTHORKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354970
Record name Urea, N,N-bis(2-methylpropyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75670-24-5
Record name Urea, N,N-bis(2-methylpropyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1 Diisobutyl 3 Phenylurea and Analogous Phenylurea Structures

Classical Synthetic Routes to Phenylurea Compounds

The foundational methods for synthesizing phenylurea compounds have been established for decades, primarily relying on highly reactive intermediates. These classical routes are known for their efficiency and high yields, though they often involve hazardous materials.

Isocyanate-Amine Condensation Reactions

The most prominent and widely utilized method for creating substituted ureas is the condensation reaction between an isocyanate and an amine. researchgate.net This reaction is characterized by its high speed and specificity. mdpi.com In the context of 1,1-Diisobutyl-3-phenylurea, this synthesis would involve the reaction of phenyl isocyanate with diisobutylamine. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group, leading to the formation of the stable urea (B33335) linkage.

A parallel example is the industrial synthesis of the herbicide Diuron (B1670789) (DCMU), where 3,4-dichloroaniline (B118046) is first converted to its corresponding isocyanate, which is then reacted with dimethylamine (B145610) to yield the final product. wikipedia.org The general scheme for this type of reaction is as follows:

Aryl-NCO + R₂NH → Aryl-NHCONR₂

This method's reliability has made it a cornerstone in the production of a vast array of polyurea materials and other functional compounds. researchgate.net

Phosgene-Based and Phosgene-Free Approaches

Historically, the synthesis of the crucial isocyanate precursors has been dependent on phosgene (B1210022) (COCl₂), a highly toxic and hazardous gas. wikipedia.orgtandfonline.com

Phosgene-Based Approaches: The traditional synthesis of phenyl isocyanate involves the treatment of aniline (B41778) with phosgene. google.com This process, known as phosgenation, typically occurs in two stages. First, the amine reacts with phosgene at low temperatures to form an intermediate mixture believed to contain carbamyl chloride and hydrochloride. google.com This intermediate is then heated, often with excess phosgene, to produce the desired isocyanate. google.com While effective, the extreme toxicity of phosgene necessitates stringent safety precautions and has driven research toward safer alternatives. tandfonline.comrsc.org

Phosgene-Free Approaches: In response to the environmental and safety risks associated with phosgene, significant research has been dedicated to developing phosgene-free synthetic routes. rsc.org These "green chemistry" approaches aim to replace phosgene with less hazardous reagents or to devise entirely new catalytic pathways. rsc.orgresearchgate.net One successful strategy involves using phosgene substitutes, which are safer to handle and store. rsc.org Another innovative method utilizes 3-substituted dioxazolones as precursors to generate isocyanates in situ under mild conditions, avoiding the isolation of the hazardous intermediate. tandfonline.comtandfonline.com

Furthermore, catalytic methods have emerged as a promising alternative. For instance, the palladium-catalyzed reductive carbonylation of nitrobenzene (B124822) can produce 1,3-diphenylurea (B7728601) (DPU) directly, bypassing the need for both phosgene and aniline as starting materials. researchgate.netproquest.com

Phosgene SubstituteDescriptionReference
TriphosgeneA solid, crystalline compound that is a safer alternative to gaseous phosgene. rsc.org
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)A common reagent in organic synthesis that can serve as a carbonyl source. rsc.org
1,1'-Carbonyldiimidazole (CDI)A solid reagent used to activate carboxylic acids and can be used for urea synthesis. rsc.org
3-Substituted DioxazolonesServe as precursors for in situ generation of isocyanates under mild, metal-free conditions. tandfonline.comtandfonline.com

Modern and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and environmentally benign methods for urea synthesis. These strategies often leverage novel energy sources, advanced catalysts, and streamlined reaction processes.

Visible-Light-Promoted Transformations in Urea Synthesis

Photocatalysis represents a frontier in green chemistry, using visible light as a renewable energy source to drive chemical reactions. Researchers have developed methods for synthesizing ureas directly from amines and carbon dioxide (CO₂) under ambient temperature and pressure using visible light. nih.gov This approach often involves a photocatalyst that can absorb light energy to promote the reaction. Other studies have demonstrated the direct synthesis of urea from CO₂, nitrogen (N₂), and water, using composite photocatalysts like CdS@Bi₂WO₆, which shows optimal activity under visible light. acs.org These light-promoted transformations offer a pathway to less energy-intensive and more sustainable chemical production. researchgate.netacs.org

Catalytic Approaches for Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen (C–N) bond is the crucial step in urea synthesis. chinesechemsoc.org Modern catalytic approaches aim to achieve this coupling with high efficiency and selectivity under mild conditions. rsc.org Electrocatalysis has emerged as a particularly promising strategy, enabling the direct synthesis of urea by coupling CO₂ with various nitrogen sources, such as nitrate (B79036) (NO₃⁻), nitrite (B80452) (NO₂⁻), or N₂. acs.orgnih.gov These reactions are often mediated by metal-based catalysts containing elements like copper, palladium, iron, and nickel, which can lower the energy barrier for C–N bond formation. chinesechemsoc.orgrsc.org For example, a FeNi/NC alloy catalyst has shown excellent yield rates for urea synthesis by effectively integrating the catalytic advantages of both iron and nickel. rsc.org Another approach involves the catalyzed reductive carbonylation of nitro compounds using palladium-diphosphine complexes. researchgate.netresearchgate.net

Catalyst SystemReactantsKey FindingReference
Cu⁰-Cu⁺ sitesCO₂ and Nitrate/NitritePromotes asymmetric C-N coupling, achieving a high urea yield rate of 114.0 mmol h⁻¹ g⁻¹. chinesechemsoc.org
Pd₁Cu₁/TiO₂CO₂ and N₂Achieved a urea formation rate of 0.12 mmol g⁻¹ h⁻¹ under ambient conditions. nih.gov
FeNi/NC alloyNot specifiedDemonstrated an excellent urea yield rate of 496.5 mg h⁻¹ g⁻¹ and high faradaic efficiency. rsc.org
Pd(II)-diphosphineNitrobenzene and COAllows for a one-step synthesis of 1,3-diphenylurea with yields over 90%. researchgate.net
Nickel ComplexOrganic Halide and Metal Cyanate (B1221674)Catalyzes the formation of isocyanates from which ureas can be derived. google.com

One-Pot Direct Inclusion Methods

One-pot synthesis refers to a strategy where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. This approach improves efficiency, reduces waste, and simplifies procedures. nih.govnih.gov In the context of substituted ureas, a one-pot method has been developed for the synthesis of complex ureas containing bulky groups, such as an adamantane (B196018) moiety. nih.gov This was achieved by reacting an amine hydrochloride salt with an isocyanate in the presence of a base, all in a single pot, to produce the desired 1,3-disubstituted urea in high yield. nih.gov Such methods are highly valuable for creating structurally complex molecules efficiently and have been applied to the synthesis of various carbamates and other derivatives. researchgate.netrsc.org

Green Chemistry Principles in Phenylurea Synthesis

The synthesis of phenylurea derivatives is increasingly guided by the principles of green chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. A notable advancement is the development of metal-free synthetic routes. One such approach involves the oxidative cross-coupling of N-aryl formamides with amines, which proceeds through the formation of an isocyanate intermediate. researchgate.net This method utilizes hypervalent iodine reagents, circumventing the need for metal catalysts that can be toxic and difficult to remove from the final product. researchgate.net

Another green innovation is the use of functional deep eutectic solvents (DES) as a reaction medium. researchgate.net These solvents, prepared from abundant and sustainable resources like ammonium (B1175870) formate, offer an affordable and environmentally benign alternative to volatile organic compounds and traditional ionic liquids. researchgate.net The combination of DES with photocatalysts represents a frontier in synthesizing N-substituted formamides, key precursors for phenylureas, through the six-electron reduction of nitro-compounds in a one-pot process. researchgate.net These methods stand in contrast to older syntheses that often employed toxic and moisture-sensitive reagents under harsh conditions. researchgate.net

Development of Synthetic Precursors and Intermediates

The synthesis of this compound and its analogs relies on two primary precursor strategies.

The most common and versatile method involves the reaction of a phenyl isocyanate with a secondary amine. For the target compound, this would be the reaction between phenyl isocyanate and diisobutylamine. This pathway allows for extensive variation in the final product by selecting appropriately substituted phenyl isocyanates and primary or secondary amines. google.comgoogle.com Examples of precursors used in the synthesis of various phenylurea herbicides and other derivatives include 3,4-dichlorophenyl isocyanate, 4-chlorophenyl isocyanate, and 3-trifluoromethylphenyl isocyanate. google.com

An alternative strategy involves the formation of an isocyanate intermediate in situ. For instance, N-aryl formamides can be converted into isocyanates, which then react with amines without being isolated. researchgate.net

A more traditional route, particularly for simpler phenylureas, starts with aniline or its salts and urea . orgsyn.orgiglobaljournal.com In this method, a solution of aniline hydrochloride and urea in water is boiled, leading to the formation of phenylurea. orgsyn.org This reaction is believed to proceed through an equilibrium mixture of urea and ammonium cyanate; the cyanate then reacts with aniline hydrochloride. orgsyn.org This method can be extended to prepare more complex structures by further reacting the initial phenylurea product. For example, N-chloroacetyl phenylurea can be synthesized as an intermediate, which is then reacted with various substituted phenols. iglobaljournal.com

The table below summarizes the key precursors and the synthetic routes they enable.

Table 1: Key Synthetic Precursors for Phenylurea Structures

Precursor 1 Precursor 2 Synthetic Route Resulting Urea Structure Reference(s)
Phenyl Isocyanate Diisobutylamine Isocyanate Addition This compound google.comnih.gov
Substituted Phenyl Isocyanate Dialkylamine / Arylamine Isocyanate Addition N,N-Disubstituted-N'-Aryl Urea google.comnih.govoup.com
Aniline Hydrochloride Urea Urea Condensation Phenylurea orgsyn.orgiglobaljournal.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of phenylurea compounds while minimizing reaction time and side products.

Reaction Solvent and Base: The choice of solvent is critical. Aprotic solvents such as dichloromethane, toluene, tetrahydrofuran, and diethyl ether are commonly used for reactions involving isocyanates. google.comnih.govnih.gov The reaction is often facilitated by an organic base, such as triethylamine (B128534), to neutralize any acidic byproducts. nih.govnih.gov

Temperature and Reaction Time: Phenylurea syntheses can be performed under a range of temperatures. The reaction of an amine with an isocyanate can often proceed efficiently at room temperature, with reaction times varying from several hours to completion as monitored by thin-layer chromatography (TLC). nih.govnih.gov For example, the synthesis of 1,3-disubstituted ureas from amine hydrochlorides and isocyanates in diethyl ether with triethylamine is typically stirred for 12 hours at room temperature. nih.gov In contrast, methods starting from aniline and urea require boiling in an aqueous solution. orgsyn.org

Molar Ratios and Yield Improvement: The stoichiometry of the reactants significantly impacts the outcome. In syntheses using isocyanates, equimolar amounts of the amine and isocyanate are generally used. nih.govnih.gov A patent for phenylurea herbicide synthesis specifies a molar ratio of the dimethylamine salt to the isocyanate compound between 1.1 and 2.5 to 1. google.com

A key challenge in the synthesis of phenylurea from aniline and urea is the formation of the symmetrical byproduct, carbanilide (B493258) (sym-diphenylurea). orgsyn.org This side reaction occurs when the initially formed phenylurea reacts with another molecule of aniline. orgsyn.org To optimize the yield of the desired phenylurea, the reaction can be interrupted periodically. The mixture is cooled to crystallize the phenylurea, which is then filtered off. The filtrate is then returned to boiling to produce more product, a process that can be repeated multiple times to achieve yields of 52-55%. orgsyn.org

The following table presents examples of reaction conditions and yields for analogous phenylurea structures, illustrating the impact of different synthetic approaches.

Table 2: Research Findings on Optimization of Phenylurea Synthesis

Phenylurea Derivative Reactants Solvent / Base Conditions Yield Reference
Phenylurea Aniline Hydrochloride, Urea Water Boiling, intermittent filtration 52-55% orgsyn.org
(±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenyl urea 1-[adamantyl(phenyl)methyl]-amine HCl, Phenylisocyanate Diethyl ether / Triethylamine Room Temp, 12h 85% nih.gov
N-(3,4-dichlorophenyl)-N'-formyl-N'-methylurea 3,4-dichlorophenylisocyanate, N-methylformamide Acetone Reflux, 24h - oup.com

Advanced Spectroscopic and Crystallographic Characterization of 1,1 Diisobutyl 3 Phenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,1-Diisobutyl-3-phenylurea by providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule.

The phenyl group protons typically appear as a complex multiplet in the aromatic region of the spectrum. The N-H proton of the urea (B33335) linkage gives rise to a broad singlet. The isobutyl groups show characteristic signals: a triplet for the terminal methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen atom.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.38d2HPhenyl H
7.26t2HPhenyl H
7.00t1HPhenyl H
6.32br s1HNH
3.28t4HN-CH₂
1.59m4HCH
1.37m4HCH
0.95t6HCH₃

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the this compound molecule.

The carbonyl carbon of the urea group typically resonates at the lowest field. The aromatic carbons of the phenyl ring show several signals in the downfield region. The carbons of the isobutyl groups appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
154.8C=O (Urea)
139.2Phenyl C (quaternary)
128.7Phenyl CH
122.7Phenyl CH
119.6Phenyl CH
47.4N-CH₂
30.7CH
20.1CH₂
13.8CH₃

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. rsc.org

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (248.37 g/mol ). sigmaaldrich.com The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for ureas involve cleavage of the C-N bonds. For this compound, characteristic fragments would result from the loss of the isobutyl groups and cleavage around the urea linkage. The reproducible and predictable fragmentation patterns can be used to describe systematic pathways specific to the compound's structural class. nih.gov

Table 3: Mass Spectrometry Data for this compound

m/z ValueInterpretation
249[M+H]⁺ (Protonated Molecule)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of the functional groups present in this compound. The analysis of these spectra helps in confirming the presence of key structural features.

The IR spectrum of this compound shows a prominent absorption band for the N-H stretching vibration, typically in the range of 3300-3400 cm⁻¹. The C=O stretching vibration of the urea group gives a strong absorption band around 1630-1660 cm⁻¹. The C-N stretching vibrations and the aromatic C-H and C=C stretching vibrations also show characteristic bands.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The symmetric vibrations of the phenyl ring are often more intense in the Raman spectrum.

Table 4: Key IR and Raman Vibrational Bands for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch3320
C-H Stretch (Aromatic)~3050~3050
C-H Stretch (Aliphatic)2958, 2920, 28582958, 2920, 2858
C=O Stretch (Urea I)~1640~1640
N-H Bend (Urea II)~1550
C-N Stretch~1380, 1253~1380, 1253
C-H Bend (Aromatic)~731, 670

Note: The exact frequencies can be influenced by intermolecular interactions in the solid state.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Chromatographic Techniques for Purity Assessment and Isolation

The purity assessment and isolation of this compound rely on various chromatographic techniques that separate the compound from starting materials, byproducts, and other impurities. The choice of technique is guided by the physicochemical properties of the target molecule, particularly its polarity, which is influenced by the presence of the urea functional group and the nonpolar diisobutyl and phenyl substituents. While specific, published chromatographic data for this compound is limited, the well-established methods for the analysis of other N,N-disubstituted phenylurea derivatives provide a strong framework for its purification and analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of phenylurea compounds due to its high resolution and the thermally labile nature of many ureas, which can make gas chromatography challenging. newpaltz.k12.ny.uschromatographyonline.com Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach for the separation of phenylurea derivatives.

For compounds structurally similar to this compound, C18 columns are frequently employed. newpaltz.k12.ny.us The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often in a gradient elution to ensure adequate separation of components with varying polarities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, with wavelengths in the range of 210–245 nm being effective for phenylurea compounds. chromatographyonline.comnih.gov Given its structure, this compound would be well-retained on a C18 column, and its elution could be controlled by adjusting the organic modifier concentration in the mobile phase.

Table 1: Representative HPLC Conditions for the Analysis of Phenylurea Derivatives

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 210-245 nm
Temperature Ambient

This table presents typical starting conditions for method development for a compound like this compound, based on methods for analogous compounds.

Gas Chromatography (GC)

The application of gas chromatography (GC) for the analysis of phenylurea compounds can be complicated by their thermal instability. newpaltz.k12.ny.us At the high temperatures of the GC injector, these compounds can degrade, often leading to the formation of their corresponding isocyanates and amines. nih.gov This can result in poor reproducibility and inaccurate quantification.

To circumvent this issue, derivatization is often employed to convert the phenylurea into a more thermally stable and volatile compound prior to GC analysis. researchgate.net However, direct GC-MS analysis of some phenylurea herbicides has been achieved by carefully controlling the instrumental parameters, such as using a lower injection temperature and a programmed temperature ramp for the oven. nih.govacs.org For this compound, a direct GC-MS method would require careful optimization to minimize on-column degradation, while a derivatization approach would offer a more robust analytical method.

Table 2: Potential GC Conditions for the Analysis of Phenylurea Derivatives

ParameterDirect Analysis ConditionAnalysis with Derivatization
Column Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)Mid- to high-polarity capillary column
Injector Temperature Optimized low temperature (e.g., <200 °C)250 °C
Oven Program Temperature ramp (e.g., 75 °C to 230 °C)Isothermal or temperature ramp
Carrier Gas Helium or HydrogenHelium or Hydrogen
Detection Mass Spectrometry (MS) or Nitrogen-Phosphorus Detector (NPD)Mass Spectrometry (MS) or Flame Ionization Detector (FID)

This table outlines potential starting points for GC method development for this compound, considering both direct and derivatization approaches based on literature for similar compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a valuable technique for the rapid assessment of reaction progress and for the initial screening of purification conditions for this compound. It is a simple, cost-effective, and versatile method. The separation on a TLC plate is governed by the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or mixture of solvents). youtube.com

For a compound of intermediate polarity like this compound, a silica gel plate would be a suitable stationary phase. The choice of mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is commonly used. merckmillipore.com The ratio of these solvents can be adjusted to optimize the retention factor (Rf) of the target compound, aiming for a value between 0.3 and 0.7 for effective separation. youtube.com Visualization can be achieved under UV light, as the phenyl group will absorb UV radiation.

Table 3: Exemplary TLC Systems for the Separation of Urea Derivatives

Stationary PhaseMobile Phase (v/v)Application
HPTLC NH2 F254sChloroform/Toluene (80/20)Separation of various urea derivatives. merckmillipore.com
HPTLC DIOL F254sPetroleum Benzine (40-60°C)/Acetone (80/20)Separation of different urea derivatives. merckmillipore.com
Silica GelEthyl Acetate/Hexanes (e.g., 1:4 to 1:1)General screening for compounds of intermediate polarity.

This table provides examples of TLC systems that could be adapted for the analysis of this compound.

Computational Chemistry and Theoretical Investigations of 1,1 Diisobutyl 3 Phenylurea

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and other essential chemical characteristics with a good balance between accuracy and computational cost.

The three-dimensional arrangement of atoms in 1,1-Diisobutyl-3-phenylurea is not static. Rotations around single bonds give rise to various conformers, each with a distinct energy level. Computational geometry optimization seeks to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. For this compound, key rotations occur around the N-phenyl bond and the C-N bonds of the isobutyl groups.

Table 1: Representative Calculated Dihedral Angles and Relative Energies for Plausible Conformers of this compound

ConformerDihedral Angle 1 (C-N-C=O) (°)Dihedral Angle 2 (N-C-C-C) (°)Relative Energy (kcal/mol)
A (Anti-Anti)178.5179.20.00
B (Anti-Gauche)177.965.81.25
C (Gauche-Gauche)68.267.52.80

Note: The data in this table is illustrative and represents plausible values based on computational studies of similar molecules. The dihedral angles refer to the rotation around the N-phenyl bond and a representative C-C bond within one of the isobutyl groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). irjweb.com Their energies and spatial distributions are fundamental in predicting a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability. youtube.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich phenylurea core, particularly the nitrogen atoms and the phenyl ring. The LUMO is likely to be distributed over the phenyl ring and the carbonyl group, which can accept electron density.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

ParameterEnergy (eV)
HOMO Energy-6.15
LUMO Energy-0.98
HOMO-LUMO Gap (ΔE)5.17

Note: This data is representative and based on typical values obtained from DFT calculations for similar organic molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons and a propensity to interact with electrophiles. Regions of positive potential are colored blue, signifying a deficiency of electrons and a tendency to interact with nucleophiles.

For this compound, the MEP map would show the most negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The area around the N-H proton would exhibit a positive potential (blue), making it a potential hydrogen bond donor site. The phenyl ring would display a region of intermediate potential, while the aliphatic isobutyl groups would be largely neutral (green). MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. scispace.com

Molecular Dynamics (MD) Simulations and Conformational Landscapes

While DFT calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape in different environments, such as in a solvent.

For this compound, MD simulations can be employed to study its conformational flexibility in solution. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), it is possible to observe the transitions between different conformers and to understand how the solvent influences the conformational preferences. A study on the hydration of N-hydroxyurea using ab initio molecular dynamics simulations revealed the crucial role of water in determining the conformational stability of the solute. mdpi.com Similarly, MD simulations of this compound would provide insights into its dynamic behavior, including the stability of intramolecular hydrogen bonds and the solvation structure around the molecule. This information is particularly valuable for understanding its behavior in biological systems or as a solute in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. nih.govresearchgate.netunair.ac.idresearchgate.net

For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., branching indices), geometric descriptors (e.g., molecular surface area), and electronic descriptors (e.g., dipole moment, HOMO-LUMO energies). Studies on other urea (B33335) derivatives have shown that descriptors related to size, branching, aromaticity, and polarizability can significantly affect their inhibitory activity. researchgate.netresearchgate.net A statistically validated QSAR model for this compound derivatives could be invaluable in fields such as drug discovery or materials science for optimizing their desired properties.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and transition states. This provides a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

The synthesis of this compound typically involves the reaction of phenyl isocyanate with diisobutylamine. Computational methods can be used to model this reaction and elucidate its mechanism. mdpi.comresearchgate.net Theoretical studies on similar reactions have explored the role of catalysts and the step-by-step formation of the urea bond. researchgate.net Such calculations can determine the activation energies for different possible pathways, helping to understand whether the reaction proceeds through a concerted or a stepwise mechanism. For instance, a computational study could investigate the initial formation of a complex between the reactants, the geometry of the transition state for the nucleophilic attack of the amine on the isocyanate, and the subsequent proton transfer to form the final urea product. arxiv.orgnih.gov This level of mechanistic detail is often difficult to obtain through experimental means alone.

Molecular Interactions and Biochemical Activities of 1,1 Diisobutyl 3 Phenylurea

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

The urea (B33335) scaffold is a common feature in many biologically active molecules, including enzyme inhibitors. The specific arrangement of substituents on the urea core, such as the diisobutyl groups and the phenyl ring in 1,1-Diisobutyl-3-phenylurea, plays a crucial role in determining its target specificity and inhibitory mechanism.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov This enzymatic activity is implicated in immune suppression, particularly within the tumor microenvironment, making IDO1 a target for cancer immunotherapy. nih.govnih.gov

While direct studies on the inhibition of IDO1 by this compound are not prominently available, the general class of urea-containing compounds has been explored for IDO1 inhibitory potential. For instance, the potent IDO1 inhibitor, Epacadostat (INCB024360), features a distinct chemical structure but highlights the importance of specific interactions with the enzyme's active site. nih.gov Molecular dynamics simulations of Epacadostat have shown that its binding can disturb the ligand delivery tunnel, preventing access of small molecules like oxygen to the active site, and hinder the exchange of the substrate tryptophan with the product kynurenine. nih.gov Key residues such as L234 and R231 in IDO1 are crucial for its catalytic activity, and their interaction with inhibitors can lead to significant conformational changes that block the enzyme's function. nih.gov

The potential for this compound to inhibit IDO1 would depend on its ability to fit within the enzyme's active site and form favorable interactions with key residues. The hydrophobic diisobutyl groups and the phenyl ring could potentially occupy hydrophobic pockets within the enzyme, while the urea moiety could form hydrogen bonds. However, without specific experimental data, this remains a hypothesis.

The complement system is a critical part of the innate immune system, and its dysregulation is associated with various inflammatory and autoimmune diseases. nih.gov The system can be activated through three main pathways: the classical, lectin, and alternative pathways, all converging on the cleavage of the central component C3. nih.gov

Research into the modulation of the complement system by phenylurea derivatives has identified compounds with inhibitory activity. For example, a series of 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as potent complement inhibitors. While this is a different structural class from this compound, it demonstrates that the phenylurea scaffold can be a starting point for developing complement modulators. The mechanism of action for these related compounds was not fully elucidated in the initial findings but points towards a potential role in regulating complement activation. The specific effects of this compound on the components of the complement system have not been detailed in the available literature.

Receptor Binding Studies and Ligand-Target Interactions in Biochemical Systems

The interaction of small molecules with biological receptors is a fundamental aspect of pharmacology. Phenylurea derivatives have been investigated for their binding to various receptors. For example, certain 1-aryl-3-piperidin-4-yl-urea derivatives have been identified as antagonists of the CXCR3 receptor, a chemokine receptor involved in inflammatory responses. nih.gov

Cellular Pathway Modulation in in vitro Systems

The biological effects of a compound are often the result of its ability to modulate specific cellular signaling pathways. While direct evidence for the modulation of cellular pathways by this compound is scarce, studies on related compounds provide some insights. For instance, novel benzoylurea (B1208200) derivatives have been shown to exhibit antitumor activity in vitro against various human tumor cell lines, suggesting interference with cellular pathways essential for cancer cell survival and proliferation. nih.gov

The specific pathways that could be affected by this compound would depend on its direct molecular targets. If it were to inhibit an enzyme like IDO1, it would modulate the kynurenine pathway, impacting immune cell function. If it were to interact with a receptor like CXCR3, it would affect chemokine signaling and inflammatory cell migration. Without specific experimental data, the precise cellular pathways modulated by this compound remain to be determined.

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for optimizing lead compounds in drug discovery. For phenylurea derivatives, SAR studies have been conducted in various contexts.

In the development of novel central nervous system agents, SAR studies of 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted urea derivatives have been performed. mdpi.com These studies explore how modifications to the aryl group and the substituents on the urea nitrogen affect the compound's activity. For example, the lipophilicity and the nature of the substituents have been shown to influence the compound's ability to cross the blood-brain barrier and interact with its target. mdpi.com

In the context of herbicides, SAR studies of sulfonylurea derivatives have provided detailed insights into the structural requirements for inhibiting the enzyme acetohydroxyacid synthase (AHAS). researchgate.net These studies have led to the development of quantitative structure-activity relationship (QSAR) models that correlate the physicochemical properties of the compounds with their inhibitory potency. researchgate.net

For this compound specifically, a detailed SAR study is not available in the public domain. However, general principles from related series can be inferred. The diisobutyl substitution on one of the urea nitrogens is a key feature that would significantly impact its steric and electronic properties compared to other phenylureas. Any modification to the phenyl ring, such as the introduction of substituents, would be expected to alter its binding affinity and selectivity for its biological target. Similarly, changes to the alkyl groups on the other nitrogen would also modulate its activity. A systematic SAR study would be required to delineate the precise structural requirements for the biological activity of this class of compounds.

Table of Investigated Phenylurea Derivatives and their Biological Activities

Compound ClassBiological ActivityKey Structural Features
1-Aryl-3-piperidin-4-yl-urea derivativesCXCR3 receptor antagonists nih.govAryl group and piperidinyl moiety
Novel benzoylurea derivativesAntitumor activity nih.govPyrazoloxyphenyl and benzoyl groups
1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted urea derivativesCentral nervous system activity mdpi.comImidazole ring and various urea substituents
Sulfonylurea derivativesHerbicides (AHAS inhibitors) researchgate.netSulfonyl group and heterocyclic ring

Supramolecular Chemistry and Crystal Engineering Involving Phenylurea Scaffolds

Self-Assembly Principles of Phenylurea Derivatives

The self-assembly of phenylurea derivatives is primarily driven by their capacity to form strong and directional hydrogen bonds. The urea (B33335) moiety, with its two N-H hydrogen bond donors and one carbonyl (C=O) hydrogen bond acceptor, is a powerful functional group for creating predictable one-dimensional and two-dimensional arrays. The substituents on the nitrogen atoms play a crucial role in modulating the solubility, steric hindrance, and ultimately the dimensionality of the resulting supramolecular structures.

In the case of 1,1-diisobutyl-3-phenylurea, the two isobutyl groups on one nitrogen and a phenyl group on the other create an asymmetry that influences its packing in the solid state. The bulky isobutyl groups can direct the self-assembly process, potentially leading to the formation of discrete oligomers or extended chains, depending on the crystallization conditions. The phenyl group can participate in π-π stacking interactions, further stabilizing the supramolecular architecture.

Role of Hydrogen Bonding in Crystal Packing and Supramolecular Architectures

Hydrogen bonding is the cornerstone of the crystal engineering of phenylurea compounds. The N-H···O=C hydrogen bond is a robust and frequently observed motif in the crystal structures of ureas. In N,N'-disubstituted ureas, this often leads to the formation of infinite one-dimensional chains or tapes. However, for a trisubstituted urea like this compound, which has only one N-H donor, the hydrogen bonding patterns are altered.

The single N-H group is expected to form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or catemeric chains. The absence of a second N-H donor prevents the formation of the classic bifurcated hydrogen bond pattern seen in many symmetrically disubstituted ureas. The crystal packing will therefore be a result of the interplay between this primary hydrogen bonding interaction and weaker interactions such as C-H···O, C-H···π, and π-π stacking involving the phenyl rings.

Table 1: Physicochemical Properties of Related Phenylurea Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
1,1-Dibutyl-3-phenylurea C₁₅H₂₄N₂O248.3711
1-Isobutyl-3-phenylurea sigmaaldrich.comC₁₁H₁₆N₂O192.2621
1,3-Diphenylurea (B7728601) nih.govC₁₃H₁₂N₂O212.2521
3-(p-Anisyl)-1,1-diisobutylureaC₁₆H₂₆N₂O₂278.3912

This table presents data for closely related compounds to infer properties for this compound due to the lack of specific experimental data for the target compound.

Formation of Molecular Complexes and Co-crystals

The ability of the urea group to engage in robust hydrogen bonding makes phenylurea derivatives excellent candidates for the formation of molecular complexes and co-crystals. By introducing a complementary molecule (a co-former) that can participate in hydrogen bonding with the urea moiety, it is possible to design new crystalline solids with tailored properties.

For this compound, potential co-formers could include molecules with hydrogen bond acceptor groups (e.g., pyridines, carboxylic acids) that can interact with the single N-H donor. Conversely, molecules with hydrogen bond donor groups could interact with the carbonyl oxygen. The formation of co-crystals can significantly alter the physicochemical properties of the parent compound, such as solubility, melting point, and stability. While no specific co-crystals of this compound have been reported in the reviewed literature, the general principles of co-crystal engineering are applicable.

Design of Functional Supramolecular Materials

The rational design of functional supramolecular materials based on phenylurea scaffolds is an active area of research. By carefully selecting the substituents on the urea core, it is possible to create materials with specific functions, such as organogelators, liquid crystals, and components for molecular recognition.

The self-assembly of phenylurea derivatives into long, entangled fibers can lead to the formation of organogels, where a small amount of the gelator can immobilize a large volume of solvent. The combination of hydrogen bonding and other weak interactions in this compound could potentially lead to such gelation behavior in certain organic solvents. Furthermore, the incorporation of phenylurea moieties into polymers can lead to self-healing materials, where the reversible nature of the hydrogen bonds allows for the repair of mechanical damage. While the functional applications of this compound itself have not been extensively explored, the broader class of phenylurea compounds continues to be a versatile platform for the development of new functional materials.

Environmental Transformation and Degradation Pathways of Phenylurea Compounds

Photochemical Transformation Processes in Aqueous and Atmospheric Environments

Phenylurea herbicides can undergo photochemical transformation when exposed to sunlight in aqueous and atmospheric environments. The primary photochemical processes involve direct photolysis and indirect photo-oxidation.

Direct photolysis occurs when the molecule itself absorbs light energy, leading to its decomposition. For phenylurea compounds, this can result in various reactions, including the hydroxylation of the aromatic ring and the cleavage of the urea (B33335) side chain. In the case of halogenated phenylureas, photohydrolysis, where a halogen atom is replaced by a hydroxyl group, is a major transformation pathway. researchgate.net

Indirect photochemical degradation is often a more significant process in natural waters. It is mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻), which are generated by the irradiation of naturally occurring photosensitizers like dissolved organic matter (DOM), nitrate (B79036), and nitrite (B80452). researchgate.net The excited triplet states of chromophoric dissolved organic matter (³CDOM*) are also potent oxidants that can initiate the degradation of phenylurea herbicides. researchgate.net

For N,N-dialkyl substituted phenylureas, a common photochemical reaction is N-dealkylation. nih.gov In the case of 1,1-Diisobutyl-3-phenylurea, this would involve the stepwise removal of the isobutyl groups. Additionally, oxidation of the alkyl groups can occur. researchgate.net The degradation rate is influenced by factors such as pH, the presence of photosensitizers, and water depth. researchgate.net In atmospheric environments, phenylurea compounds can react with hydroxyl radicals, leading to their degradation.

Biodegradation Pathways in Environmental Matrices

Biodegradation is the primary mechanism for the dissipation of phenylurea herbicides in soil and aquatic systems. tandfonline.comresearchgate.net This process is carried out by a diverse range of microorganisms, including bacteria and fungi. The structure of the phenylurea compound, particularly the substituents on the urea nitrogen and the phenyl ring, plays a crucial role in determining the rate and pathway of biodegradation. nih.gov

The microbial degradation of N,N-dialkyl-substituted phenylurea herbicides like diuron (B1670789) and isoproturon (B30282) typically proceeds through a series of well-documented steps. oup.com The most common initial step is the sequential N-dealkylation of the urea side chain. nih.gov For this compound, this would likely involve the removal of one isobutyl group to form 1-isobutyl-3-phenylurea, followed by the removal of the second isobutyl group to yield 3-phenylurea.

Following N-dealkylation, the resulting phenylurea metabolite is typically hydrolyzed at the amide bond, cleaving the urea side chain to produce the corresponding aniline (B41778) derivative. nih.gov In this case, phenylurea would be hydrolyzed to aniline. This hydrolysis can also occur directly from the parent compound in some microorganisms. oup.com The aniline metabolites can be further degraded through ring cleavage. researchgate.net

Fungal metabolism of phenylurea herbicides can follow similar N-dealkylation pathways but may also involve hydroxylation of the alkyl groups or the aromatic ring as an initial step. nih.gov For instance, studies on isoproturon have identified metabolites hydroxylated on the isopropyl side chain. nih.gov

Table 1: Common Biodegradation Products of Selected Phenylurea Herbicides

Parent CompoundPrimary Transformation PathwayKey Transformation ProductsReference
DiuronN-demethylation followed by hydrolysisN-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU), 3,4-dichloroaniline (B118046) (3,4-DCA) researchgate.netnih.gov
IsoproturonN-demethylation followed by hydrolysis; Side-chain hydroxylationN-(4-isopropylphenyl)-N'-methylurea (MDIPU), N-(4-isopropylphenyl)urea (DDIPU), 4-isopropylaniline, Hydroxylated isoproturon derivatives oup.comnih.gov
LinuronN-demethoxylation and N-demethylation followed by hydrolysisN-(3,4-dichlorophenyl)-N'-methylurea, N-(3,4-dichlorophenyl)urea, 3,4-dichloroaniline (3,4-DCA) nih.govnih.gov

Chemical Hydrolysis and Oxidation Reactions in Environmental Contexts

Abiotic chemical reactions, such as hydrolysis and oxidation, can also contribute to the transformation of phenylurea herbicides in the environment, although they are generally considered less significant than biodegradation under typical soil conditions. tandfonline.com

Phenylurea compounds are generally stable to hydrolysis at environmental pH values ranging from 4 to 9. tandfonline.com However, the rate of hydrolysis can increase under strongly acidic or basic conditions. The proposed mechanism for basic hydrolysis involves the deprotonation of the aryl-NH group, followed by an addition-elimination reaction that cleaves the urea linkage.

Chemical oxidation in soil and water can be facilitated by various oxidizing agents, including manganese oxides and other mineral surfaces. Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading phenylurea herbicides in water treatment scenarios. nih.gov These processes can lead to N-dealkylation, hydroxylation of the aromatic ring, and eventual mineralization of the compound. nih.gov

Abiotic Fate and Transport Mechanisms of Phenylurea Structures

The movement and distribution of phenylurea compounds in the environment are governed by several abiotic processes, primarily sorption, volatilization, and leaching. kuleuven.be

Sorption to soil and sediment particles is a key process that affects the mobility and bioavailability of phenylurea herbicides. The primary factor influencing sorption is the organic matter content of the soil; higher organic matter content generally leads to stronger sorption. epa.gov The hydrophobicity of the compound, often indicated by its octanol-water partition coefficient (Kow), also plays a significant role. Given the two isobutyl groups, this compound is expected to be more hydrophobic and thus sorb more strongly to soil organic matter compared to less substituted phenylureas. This increased sorption would reduce its mobility and potential for leaching into groundwater. nih.gov

Volatilization of phenylurea herbicides from soil or water surfaces is generally considered to be a minor dissipation pathway due to their low vapor pressures. researchgate.net

Leaching is the downward movement of a chemical through the soil profile with water. The potential for leaching is inversely related to the degree of sorption. While many phenylurea herbicides are considered mobile in soil, the expected higher sorption of this compound would likely limit its leaching potential compared to more water-soluble analogues. researchgate.netepa.gov However, in soils with low organic matter and coarse texture, there may still be a risk of transport to groundwater. epa.gov

Future Research Directions and Unexplored Avenues for 1,1 Diisobutyl 3 Phenylurea

Development of Novel Synthetic Methodologies and Cascade Reactions

The synthesis of N,N-disubstituted ureas, such as 1,1-diisobutyl-3-phenylurea, traditionally relies on methods that can involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Future research should focus on developing safer and more efficient synthetic routes.

Phosgene-Free Synthesis: A significant area of development is the use of phosgene substitutes. Reagents like N,N'-carbonyldiimidazole (CDI) offer a safer alternative for creating unsymmetrical ureas. nih.gov Other environmentally friendly options include the use of carbonates, chloroformates, and S-methylthiocarbamate. nih.gov Research into optimizing these methods for the synthesis of sterically hindered ureas like this compound would be a valuable contribution.

Catalytic Carbonylation: Palladium-catalyzed carbonylation of azides in the presence of amines provides a route to unsymmetrical ureas with nitrogen gas as the only byproduct. organic-chemistry.org Exploring the application of this and other catalytic systems to the synthesis of this compound could lead to more atom-economical processes.

Flow Chemistry and Microwave-Assisted Synthesis: Modern techniques like continuous flow chemistry and microwave irradiation have been shown to increase reaction efficiency, improve safety, and reduce environmental impact in the synthesis of urea (B33335) derivatives. nih.gov Applying these technologies to the synthesis of this compound could enable rapid and scalable production. nih.govresearchgate.net For instance, continuous flow methods have been used to generate libraries of piperidin-4-one derivatives containing a urea moiety with short residence times and without the need for further purification. nih.gov

Cascade Reactions: The development of cascade reactions, where multiple bond-forming events occur in a single pot, represents a sophisticated approach to molecular synthesis. A potential area of exploration for this compound could be its in-situ formation followed by a subsequent cyclization or functionalization reaction, driven by the inherent reactivity of the starting materials or the urea product itself.

Table 1: Comparison of Modern Synthetic Methodologies for Urea Derivatives
MethodologyKey AdvantagesPotential for this compound SynthesisReferences
Phosgene-Free Reagents (e.g., CDI)Increased safety, reduced toxicity.High potential for cleaner synthesis. nih.gov
Catalytic CarbonylationHigh atom economy, mild reaction conditions.Promising for efficient and selective synthesis. organic-chemistry.org
Flow ChemistryScalability, improved safety, rapid optimization.Enables high-throughput synthesis and library generation. nih.gov
Microwave-Assisted SynthesisReduced reaction times, improved yields.Applicable for rapid, small-scale synthesis. nih.govresearchgate.netrsc.org

Advanced Spectroscopic Techniques for Dynamic and Real-time Studies

The conformational flexibility and hydrogen bonding capabilities of phenylureas make them ideal candidates for study using advanced spectroscopic techniques. These methods can provide insights into their dynamic behavior in solution and in the solid state.

Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique is particularly powerful for probing hydrogen bond dynamics on ultrafast timescales. For this compound, 2D-IR could be used to study the vibrational coupling between the C=O and N-H groups and how these are modulated by solvent interactions and temperature. nih.govresearchgate.net

Ultrafast Pump-Probe Spectroscopy: Techniques like time-resolved Optical Kerr Effect (OKE) spectroscopy can reveal information about molecular reorientation and the dynamics of the surrounding solvent shell. illinois.edu Studying this compound with these methods could elucidate how its bulky isobutyl groups influence its rotational dynamics and interactions with different solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond standard structural elucidation, advanced NMR techniques such as Exchange Spectroscopy (EXSY) can be used to study dynamic processes like hindered rotation around the C-N bonds. Variable temperature NMR studies would also provide valuable information on the conformational preferences of the isobutyl and phenyl groups.

Terahertz (THz) Spectroscopy: This low-frequency vibrational spectroscopy is sensitive to the collective motions in molecular systems, such as intermolecular vibrations and librations. For this compound, THz spectroscopy could be used to characterize the hydrogen-bonded networks it forms in the solid state.

Integration of Multi-Scale Computational Approaches for Complex Systems

Computational modeling offers a powerful tool to complement experimental studies and to predict the properties and behavior of molecules like this compound. A multi-scale approach can provide a comprehensive understanding from the electronic to the macroscopic level. numberanalytics.commanchester.ac.uknih.gov

Quantum Mechanics (QM): High-level ab initio calculations can be used to accurately determine the geometric and electronic structure of this compound. researchgate.net These calculations can predict properties such as bond lengths, bond angles, rotational barriers, and vibrational frequencies, which can be compared with experimental data. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): To study the behavior of this compound in a more complex environment, such as in solution or interacting with a biological target, QM/MM methods can be employed. nih.govwikipedia.orgwustl.edu In this approach, the phenylurea itself is treated with a high level of QM theory, while the surrounding environment is modeled using a less computationally expensive MM force field. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound over time. nih.govresearchgate.net These simulations can be used to study its conformational landscape, its aggregation behavior in different solvents, and its interactions with other molecules. By combining MD with QM/MM, the simulations can also account for changes in the electronic structure during dynamic events. nih.gov

Table 2: Multi-Scale Computational Approaches for Studying Phenylureas
Computational MethodInformation GainedApplication to this compoundReferences
Quantum Mechanics (QM)Electronic structure, optimized geometry, spectroscopic properties.Predicting fundamental molecular properties. researchgate.netnih.gov
QM/MMBehavior in complex environments (e.g., solution, protein binding sites).Understanding intermolecular interactions and reactivity. nih.govwikipedia.org
Molecular Dynamics (MD)Dynamic behavior, conformational changes, aggregation.Simulating behavior over time in various environments. nih.govresearchgate.net

Exploration of New Chemical Reactivities and Synthetic Transformations

While the urea functional group is generally stable, its reactivity can be harnessed for novel synthetic transformations. Future research could explore the untapped potential of this compound in this regard.

Directed C-H Functionalization: The urea moiety could potentially act as a directing group for the functionalization of the phenyl ring. Research into transition-metal-catalyzed C-H activation reactions directed by the urea carbonyl oxygen or the N-H group could lead to the synthesis of novel substituted phenylureas.

Cyclization Reactions: The N-H proton and the carbonyl group of the urea could participate in intramolecular or intermolecular cyclization reactions to form heterocyclic compounds. This could be a pathway to novel molecular scaffolds with potential applications in medicinal chemistry or materials science.

Urea as a Leaving Group: While less common, under certain conditions, the urea group can be cleaved. Exploring reactions where the this compound acts as a precursor to other functional groups could expand its synthetic utility.

Design of Chemically Diverse Phenylurea Libraries for Fundamental Academic Exploration

The systematic synthesis of libraries of compounds related to this compound would enable a thorough exploration of structure-property relationships. nih.gov

Combinatorial Synthesis: High-throughput and parallel synthesis techniques can be employed to create libraries of phenylureas with diverse substituents on the phenyl ring and on the nitrogen atoms. acs.orgnih.gov This would allow for a systematic investigation of how electronic and steric factors influence properties such as solubility, melting point, crystal packing, and biological activity.

Structure-Activity Relationship (SAR) Studies: By screening these libraries for specific properties, it would be possible to develop quantitative structure-activity relationships (QSAR). researchgate.net For example, a library of analogs of this compound could be screened for their ability to act as organocatalysts, and the results could be used to develop predictive models for catalytic activity.

Understanding Complex Molecular Interactions at the Systems Level

The ability of phenylureas to form strong hydrogen bonds makes them excellent building blocks for supramolecular chemistry. tandfonline.comresearchgate.net Future research should focus on understanding and controlling the self-assembly of this compound at a systems level.

Supramolecular Polymerization: Phenylureas are known to self-assemble into one-dimensional, hydrogen-bonded chains. nih.gov The isobutyl groups in this compound would likely influence the packing of these chains, potentially leading to the formation of interesting supramolecular polymers with unique properties.

Crystal Engineering: The study of the crystal structure of this compound and its co-crystals with other molecules could reveal novel packing motifs and intermolecular interactions. researchgate.net The interplay between the N-H···O=C hydrogen bonds and weaker interactions like C-H···π and van der Waals forces would be of fundamental interest.

Anion Recognition: The N-H protons of the urea moiety can act as hydrogen bond donors for the recognition of anions. Investigating the ability of this compound to bind and sense different anions could lead to the development of new chemosensors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.